2-((1,1-Dimethylethyl)tetradecylamino)ethyl methacrylate hydrobromide
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Overview
Description
EINECS 299-585-5, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pH, and reactant concentrations. The final product is often dried and packaged under inert conditions to prevent premature decomposition.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals add to monomers, forming long polymer chains.
Copolymerization: The free radicals react with different monomers to form copolymers with varying properties.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures (around 70-90°C) in the presence of monomers such as styrene, acrylonitrile, or methyl methacrylate. The reaction can be conducted in bulk, solution, or emulsion polymerization systems.
Major Products
The primary products of reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers and copolymers with high molecular weights. These materials are used in various applications, including plastics, adhesives, and coatings.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:
Polymer Chemistry: Used as an initiator in the synthesis of various polymers and copolymers.
Material Science: Employed in the development of new materials with specific properties.
Biological Studies: Utilized in the study of radical-induced processes in biological systems.
Industrial Applications: Used in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals can initiate polymerization reactions by adding to monomers, forming polymer chains. The decomposition process releases nitrogen gas, which helps drive the reaction forward.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its relatively low decomposition temperature and high efficiency in generating free radicals. Similar compounds include:
Benzoyl Peroxide: Another radical initiator with a higher decomposition temperature.
Potassium Persulfate: A water-soluble initiator used in emulsion polymerization.
Azobisisobutyronitrile: A similar compound with slightly different properties and applications.
In comparison, 2,2’-azobis(2-methylpropionitrile) is preferred in many applications due to its ease of handling, high purity, and efficient radical generation.
Properties
CAS No. |
93892-98-9 |
---|---|
Molecular Formula |
C24H48BrNO2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[tert-butyl(tetradecyl)amino]ethyl 2-methylprop-2-enoate;hydrobromide |
InChI |
InChI=1S/C24H47NO2.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25(24(4,5)6)20-21-27-23(26)22(2)3;/h2,7-21H2,1,3-6H3;1H |
InChI Key |
DAYYPHNBDRMOMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCOC(=O)C(=C)C)C(C)(C)C.Br |
Origin of Product |
United States |
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